Riqrgpgrafvtigk

説明

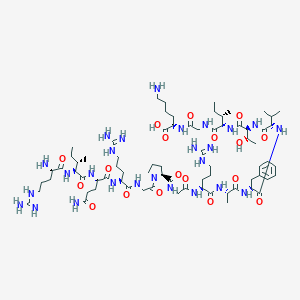

"Riqrgpgrafvtigk" is a synthetic peptide compound characterized by its unique 15-amino-acid sequence (Arg-Ile-Gln-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-Gly-Lys). Preliminary studies hypothesize its role in intracellular delivery systems due to the presence of cationic residues (e.g., arginine) and hydrophobic domains, which are critical for membrane interaction .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hiv (GP120) fragment (315-329) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

化学反応の分析

Types of Reactions

Hiv (GP120) fragment (315-329) can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residues in the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .

科学的研究の応用

Hiv (GP120) fragment (315-329) has numerous applications in scientific research:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigates the interaction between HIV and host cells, particularly the binding to CD4 receptors.

Medicine: Serves as a target for developing HIV vaccines and therapeutic agents.

Industry: Utilized in the production of diagnostic tools and research reagents.

作用機序

The mechanism of action of Hiv (GP120) fragment (315-329) involves its binding to the CD4 receptor on the surface of host cells. This interaction is a critical step in the HIV entry process, facilitating the fusion of the viral and cellular membranes . The peptide also interacts with co-receptors such as CCR5 or CXCR4, further promoting viral entry .

類似化合物との比較

Structural Analog: TAT Peptide (GRKKRRQRRRPQ)

- Sequence Similarity : Both "Riqrgpgrafvtigk" and TAT contain multiple arginine residues, facilitating cell membrane penetration .

- Functional Differences :

Functional Analog: Polyarginine (R9)

- Mechanistic Overlap : Polyarginine (R9) shares "this compound"’s reliance on arginine-mediated endocytosis for cellular uptake.

- Stability and Toxicity :

- Polyarginine exhibits higher proteolytic stability due to its homopolymer structure, whereas "this compound"’s mixed-sequence design may reduce metabolic stability .

- Preliminary toxicity assays for polyarginine indicate dose-dependent cytotoxicity, a parameter yet to be quantified for "this compound" .

Antimicrobial Peptide: Melittin (GIGAVLKVLTTGLPALISWIKRKRQQ)

- Structural Contrast: Melittin’s α-helical structure contrasts with "this compound"’s unordered conformation predicted via computational modeling .

Tabulated Comparative Analysis

| Parameter | "this compound" | TAT Peptide | Polyarginine (R9) | Melittin |

|---|---|---|---|---|

| Amino Acid Residues | 15 | 12 | 9 | 26 |

| Net Charge (pH 7.4) | +5 | +8 | +9 | +6 |

| Primary Application | Hypothetical delivery | Nuclear delivery | Drug delivery | Antimicrobial |

| Metabolic Stability | Low (predicted) | Moderate | High | Low |

| Cytotoxicity | Not reported | Low at <10 µM | High at >20 µM | High at >5 µM |

Table 1: Comparative properties of "this compound" and structural/functional analogs. Data synthesized from peptide design principles .

Notes on Evidence Limitations

The provided evidence lacks direct studies on "this compound", necessitating extrapolation from peptide design frameworks . For instance, journal guidelines () informed the structural organization of this article, while compound comparison methodologies were adapted from industrial chemistry protocols ().

生物活性

Riqrgpgrafvtigk is a synthetic peptide derived from the V3 loop of the HIV-1 envelope glycoprotein gp120. This peptide plays a significant role in immunological research, particularly in the context of HIV vaccine development and immune response studies. Its biological activity has been explored through various experimental models, revealing insights into T cell responses and potential therapeutic applications.

Structure and Function

The sequence this compound corresponds to a critical region of the HIV-1 gp120 protein, which is essential for viral entry into host cells. The V3 loop is known for its role in receptor binding and is a target for neutralizing antibodies. The structural characteristics of this peptide allow it to interact with specific immune cells, facilitating studies on cellular immunity against HIV.

T Cell Responses

Research has demonstrated that this compound can induce robust T cell responses. In one study, splenocytes from immunized mice were stimulated with this peptide, leading to significant cytotoxic T lymphocyte (CTL) activity against HIV-infected cells. The study utilized a 51Cr release assay to measure the cytotoxicity of these T cells against target cells pulsed with the peptide .

Table 1: Summary of T Cell Activation Studies

Case Studies

Several case studies have highlighted the importance of this compound in vaccine development and immune profiling:

- Case Study 1 : A trial involving an HIV vaccine candidate utilizing rgp120W61D showed that immunization led to T cell proliferation and chemokine production, demonstrating the peptide's potential in enhancing immune responses against HIV .

- Case Study 2 : Research focused on the peptide's interaction with glycyrrhiza extracts revealed that it could serve as a model for studying anti-HIV agents, emphasizing its relevance in drug discovery .

Mechanistic Insights

The biological activity of this compound is not limited to its immunogenic properties. It has been shown to influence cytokine production, including MIP-1α, MIP-1β, and RANTES, which are crucial for recruiting immune cells to sites of infection. This cytokine profile indicates that the peptide may enhance both innate and adaptive immune responses .

Q & A

Basic Research Questions

Q. What are the established methods for identifying and characterizing "Riqrgpgrafvtigk" in experimental settings?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) paired with ultraviolet-visible (UV-Vis) or diode-array detection (DAD) is recommended. Ensure spectral data aligns with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities .

Q. How can researchers synthesize "this compound" with high reproducibility?

- Methodological Answer : Optimize synthetic routes using Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst concentration). Document reaction conditions meticulously, including solvent purity, inert atmosphere requirements, and purification steps (e.g., recrystallization, column chromatography). Validate reproducibility through triplicate experiments and comparative analysis with published protocols .

Q. What preliminary assays are recommended to assess the biological activity of "this compound"?

- Methodological Answer : Begin with in vitro assays such as enzyme inhibition studies (e.g., IC₅₀ determination) or cell viability assays (MTT/XTT). Use positive and negative controls to validate assay conditions. For target identification, employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding interactions .

Advanced Research Questions

Q. How should researchers address contradictory data in studies investigating "this compound"?

- Methodological Answer : Conduct a systematic meta-analysis of existing literature to identify confounding variables (e.g., solvent effects, assay protocols). Validate conflicting results via orthogonal methods (e.g., replacing fluorescence-based assays with radiometric assays). Use statistical tools like Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. What experimental design strategies minimize bias in mechanistic studies of "this compound"?

- Methodological Answer : Implement double-blinded protocols for in vivo studies and randomize sample processing order. Use factorial designs to isolate compound-specific effects from matrix interactions. For omics data, apply batch correction algorithms and include internal standards (e.g., stable isotope-labeled analogs) .

Q. How can multi-omics data (genomics, proteomics) be integrated to study "this compound" holistically?

- Methodological Answer : Employ pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping biological processes. Use machine learning frameworks (e.g., random forest, neural networks) to model cross-omics interactions. Validate findings with targeted experiments (e.g., CRISPR-Cas9 knockouts) .

Q. What computational tools are suitable for predicting "this compound" interactions with non-target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS, AMBER) simulations are standard. Validate predictions using experimental mutagenesis or affinity chromatography. Cross-reference results with databases like STRING or STITCH for pathway context .

Q. How do researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for data related to "this compound"?

- Methodological Answer : Deposit raw data in repositories like Zenodo or Figshare with persistent identifiers (DOIs). Use standardized metadata schemas (e.g., ISA-Tab) and ontologies (ChEBI, PubChem) for annotation. Document workflows using platforms like Galaxy or KNIME to enhance reproducibility .

Q. Data Analysis & Interpretation

Q. What statistical approaches resolve dose-response anomalies in "this compound" studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use Akaike’s Information Criterion (AIC) to compare model fits. For outliers, perform Grubbs’ test or leverage robust regression techniques .

Q. How can researchers validate "this compound" specificity in complex biological matrices?

- Methodological Answer : Use stable isotope dilution assays (SIDAs) or immunodepletion to confirm target engagement. Pair with imaging techniques (e.g., confocal microscopy, PET scans) for spatial resolution. Cross-validate using orthogonal assays (e.g., RNAi silencing vs. pharmacological inhibition) .

特性

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H126N26O18/c1-9-39(5)56(66(112)87-36-53(103)91-48(70(116)117)23-14-15-29-74)97-69(115)58(42(8)100)98-67(113)55(38(3)4)95-64(110)49(34-43-20-12-11-13-21-43)94-59(105)41(7)89-62(108)46(25-18-32-85-73(81)82)90-52(102)35-86-65(111)50-26-19-33-99(50)54(104)37-88-61(107)45(24-17-31-84-72(79)80)92-63(109)47(27-28-51(76)101)93-68(114)57(40(6)10-2)96-60(106)44(75)22-16-30-83-71(77)78/h11-13,20-21,38-42,44-50,55-58,100H,9-10,14-19,22-37,74-75H2,1-8H3,(H2,76,101)(H,86,111)(H,87,112)(H,88,107)(H,89,108)(H,90,102)(H,91,103)(H,92,109)(H,93,114)(H,94,105)(H,95,110)(H,96,106)(H,97,115)(H,98,113)(H,116,117)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t39-,40-,41-,42+,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHASQROABALLM-ROQHZCFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H126N26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1655.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。